molecular formula C15H13NO4S B6405925 3-(4-Ethylthiophenyl)-5-nitrobenzoic acid CAS No. 1261949-23-8

3-(4-Ethylthiophenyl)-5-nitrobenzoic acid

Cat. No.: B6405925
CAS No.: 1261949-23-8
M. Wt: 303.3 g/mol
InChI Key: KDMPKYMGIMRGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylthiophenyl)-5-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a nitro group at the 5-position and an ethylthiophenyl group at the 3-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylthiophenyl)-5-nitrobenzoic acid typically involves a multi-step process:

    Ethylthiophenyl Substitution: The ethylthiophenyl group can be introduced via a Friedel-Crafts acylation reaction. This involves the reaction of thiophene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the nitrobenzoic acid derivative with the ethylthiophenyl group using a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylthiophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 3-(4-Ethylthiophenyl)-5-aminobenzoic acid.

    Oxidation: this compound with the ethyl group oxidized to a carboxylic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Ethylthiophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylthiophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the ethylthiophenyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylthiophenyl)-5-nitrobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    3-(4-Ethylphenyl)-5-nitrobenzoic acid: Similar structure but without the sulfur atom in the thiophene ring.

    3-(4-Ethylthiophenyl)-4-nitrobenzoic acid: Similar structure but with the nitro group at the 4-position instead of the 5-position.

Uniqueness

3-(4-Ethylthiophenyl)-5-nitrobenzoic acid is unique due to the presence of both the ethylthiophenyl and nitro groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-2-21-14-5-3-10(4-6-14)11-7-12(15(17)18)9-13(8-11)16(19)20/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMPKYMGIMRGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.